molecular formula C19H16F3N3 B297148 2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Katalognummer: B297148
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: FUZJSKYQIXHMFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that belongs to the class of pyrazoloquinazoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various areas of medicine and biology.

Wirkmechanismus

The mechanism of action of 2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it is believed to act by modulating specific signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have a neuroprotective effect in certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its limited solubility in aqueous solutions and the need for specific reaction conditions for its synthesis.

Zukünftige Richtungen

There are several future directions for the research on 2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its use as a diagnostic tool in imaging studies. Additionally, there is a need to optimize the synthesis method to improve the yield and purity of the compound. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of medicine and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.

Synthesemethoden

The synthesis of 2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,7-dimethyl-3,5-dihydro-1H-pyrazolo[1,5-c]quinazoline with trifluoromethylphenylhydrazine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield and purity of the compound can be improved by optimizing the reaction parameters.

Wissenschaftliche Forschungsanwendungen

2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential applications in various areas of medicine and biology. In particular, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool in imaging studies.

Eigenschaften

Molekularformel

C19H16F3N3

Molekulargewicht

343.3 g/mol

IUPAC-Name

2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H16F3N3/c1-11-6-5-8-14-16-10-12(2)24-25(16)18(23-17(11)14)13-7-3-4-9-15(13)19(20,21)22/h3-10,18,24H,1-2H3

InChI-Schlüssel

FUZJSKYQIXHMFF-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4C(F)(F)F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4C(F)(F)F)C

Kanonische SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.